molecular formula C9H6N2O B2703939 2-hydroxy-5-methylbenzene-1,3-dicarbonitrile CAS No. 73289-57-3

2-hydroxy-5-methylbenzene-1,3-dicarbonitrile

Cat. No.: B2703939
CAS No.: 73289-57-3
M. Wt: 158.16
InChI Key: UYFJWRBKXORLOO-UHFFFAOYSA-N
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Description

2-hydroxy-5-methylbenzene-1,3-dicarbonitrile is an organic compound with the molecular formula C9H6N2O It is a derivative of isophthalonitrile, characterized by the presence of a hydroxyl group and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-5-methylbenzene-1,3-dicarbonitrile typically involves the nitration of 2-hydroxy-5-methylbenzoic acid followed by a reduction process. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups into the benzene ring. The subsequent reduction of these nitro groups to nitrile groups can be achieved using reducing agents such as iron powder and hydrochloric acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-hydroxy-5-methylbenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-hydroxy-5-methylbenzene-1,3-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-5-methylbenzene-1,3-dicarbonitrile involves its interaction with various molecular targets. The hydroxyl and nitrile groups enable the compound to form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities. These interactions can lead to the modulation of cellular processes, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Properties

IUPAC Name

2-hydroxy-5-methylbenzene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c1-6-2-7(4-10)9(12)8(3-6)5-11/h2-3,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFJWRBKXORLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C#N)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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